Acetamide, N-(7-chloro-2-fluorenyl)-
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Overview
Description
N-(7-chloro-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H12ClNO It is a derivative of fluorenyl acetamide, characterized by the presence of a chlorine atom at the 7th position of the fluorenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 7-chloro-9H-fluoren-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-product, acetic acid. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of N-(7-chloro-9H-fluoren-2-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: 7-chloro-9H-fluoren-2-one
Reduction: 7-chloro-9H-fluoren-2-ylamine
Substitution: N-(7-substituted-9H-fluoren-2-yl)acetamide derivatives
Scientific Research Applications
N-(7-chloro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-chloro-9H-fluoren-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide
- N-(4-chloro-9H-fluoren-2-yl)acetamide
- N-(7-chloro-9H-fluoren-2-yl)benzamide
Uniqueness
N-(7-chloro-9H-fluoren-2-yl)acetamide is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
5096-17-3 |
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Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-(7-chloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
RRUOVJWXBAAYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Cl |
Origin of Product |
United States |
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